

PSB-17365: A Potent GPR84 Agonist for Immune Cell Modulation

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-17365 is a synthetic, potent, and selective agonist for the G-protein-coupled receptor 84 (GPR84). GPR84 is an emerging therapeutic target primarily expressed on immune cells, including macrophages, neutrophils, monocytes, and microglia. Its activation is intrinsically linked to inflammatory and immune responses. **PSB-17365** serves as a critical research tool for elucidating the physiological and pathological roles of GPR84, particularly in the context of inflammation, immune-mediated diseases, and fibrosis. This technical guide provides a comprehensive overview of **PSB-17365**, its mechanism of action, its effects on immune cells, and detailed protocols for key experimental assays.

Introduction to PSB-17365 and GPR84

GPR84 is a class A G-protein-coupled receptor that is activated by medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14. However, the discovery of more potent and selective synthetic ligands, such as **PSB-17365**, has significantly advanced the study of this receptor. GPR84 expression is notably upregulated in pro-inflammatory conditions, suggesting its pivotal role in the inflammatory cascade. Activation of GPR84 is known to modulate a variety of immune cell functions, including migration, phagocytosis, and the release of pro-inflammatory mediators.



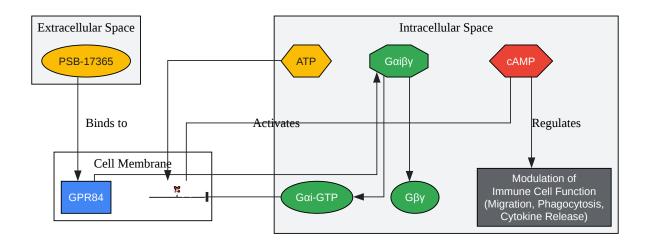
PSB-17365 has been identified as a potent GPR84 agonist with a biased signaling profile, preferentially activating the $G\alpha i$ pathway over the β -arrestin pathway. This characteristic makes it a valuable tool for dissecting the distinct downstream consequences of GPR84 signaling.

Mechanism of Action and Signaling Pathway

PSB-17365 exerts its effects by binding to and activating GPR84. This activation primarily leads to the engagement of the inhibitory G-protein subunit, $G\alpha$ i. The canonical signaling pathway initiated by **PSB-17365** is as follows:

- Ligand Binding: **PSB-17365** binds to the orthosteric site of the GPR84 receptor on the surface of an immune cell.
- G-protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein by promoting the exchange of GDP for GTP on the Gαi subunit.
- Downstream Signaling: The activated Gαi subunit dissociates from the Gβy dimer and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
- Cellular Responses: The reduction in cAMP levels influences various downstream effectors, ultimately leading to the modulation of immune cell functions such as chemotaxis, phagocytosis, and cytokine release.





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Figure 1: GPR84 Signaling Pathway Activated by PSB-17365.

Quantitative Data

The following table summarizes the key quantitative parameters of PSB-17365 activity.

Parameter	Value	Cell Line	Assay Type	Reference
EC50 (Gαi activation)	2.5 nM	CHO-hGPR84	cAMP accumulation assay	[1]
IC50 (β-arrestin recruitment)	104 nM	CHO-hGPR84	β-arrestin recruitment assay	[1]
Bias Factor (vs. 6-OAU)	~20-fold selective for G- protein pathway	CHO-hGPR84	Comparison of Gαi and β- arrestin pathways	[2]



Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of **PSB-17365** on immune cell modulation are provided below.

GPR84 Activation Assays

This assay measures the inhibition of forskolin-stimulated cAMP production following GPR84 activation by **PSB-17365**.

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84).
- Materials:
 - CHO-hGPR84 cells
 - Cell culture medium (e.g., DMEM/F-12) with 10% FBS
 - PSB-17365
 - Forskolin
 - cAMP assay kit (e.g., HTRF-based or AlphaScreen-based)
 - 96-well or 384-well microplates
- Protocol:
 - Seed CHO-hGPR84 cells into microplates and culture overnight.
 - Prepare serial dilutions of PSB-17365 in assay buffer.
 - Aspirate culture medium and add the PSB-17365 dilutions to the cells.
 - Incubate for a specified time (e.g., 30 minutes) at 37°C.
 - Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.



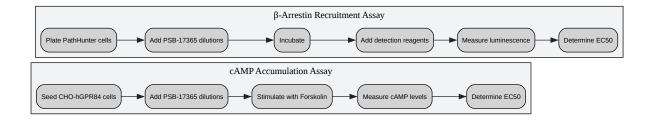
- Incubate for a further specified time (e.g., 30 minutes) at 37°C.
- Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.[3]
- Plot the cAMP concentration against the logarithm of the PSB-17365 concentration and fit a dose-response curve to determine the EC50 value.

This assay quantifies the recruitment of β -arrestin to the activated GPR84 receptor. The DiscoverX PathHunter β -arrestin assay is a commonly used platform.[4][5]

- Cell Line: U2OS or CHO cells engineered to co-express a ProLink (PK)-tagged GPR84 and an Enzyme Acceptor (EA)-tagged β-arrestin.[2][6]
- Materials:
 - PathHunter GPR84 β-arrestin cell line
 - Cell plating reagents
 - o PSB-17365
 - PathHunter detection reagents
 - 96-well or 384-well microplates
- Protocol:
 - Plate the PathHunter cells in the provided microplates and incubate for 24-48 hours.
 - Prepare serial dilutions of PSB-17365 in assay buffer.
 - Add the PSB-17365 dilutions to the cells.
 - Incubate for 90 minutes at 37°C.
 - Add the PathHunter detection reagents according to the manufacturer's protocol.
 - Incubate for 60 minutes at room temperature in the dark.



- Measure the chemiluminescent signal using a plate reader.
- Plot the signal intensity against the logarithm of the PSB-17365 concentration and fit a dose-response curve to determine the EC50 value for β-arrestin recruitment.



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Figure 2: Experimental Workflow for GPR84 Activation Assays.

Immune Cell Function Assays

This protocol is for measuring the effect of **PSB-17365** on the release of pro-inflammatory cytokines from macrophages.

- Cells: Primary bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., RAW 264.7, THP-1).
- Materials:
 - Macrophage cells
 - Cell culture medium (e.g., RPMI-1640) with 10% FBS
 - o PSB-17365
 - Lipopolysaccharide (LPS) (as a pro-inflammatory stimulus)



- ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-12)
- 24-well or 48-well cell culture plates
- Protocol:
 - Seed macrophages into culture plates and allow them to adhere.
 - Pre-treat the cells with various concentrations of PSB-17365 for 1-2 hours.
 - Stimulate the cells with a sub-maximal concentration of LPS (e.g., 10-100 ng/mL) for a specified time (e.g., 6-24 hours).
 - Collect the cell culture supernatants.
 - Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
 - Analyze the data to determine the effect of PSB-17365 on cytokine release.

This assay evaluates the effect of **PSB-17365** on the directional migration of neutrophils towards a chemoattractant.

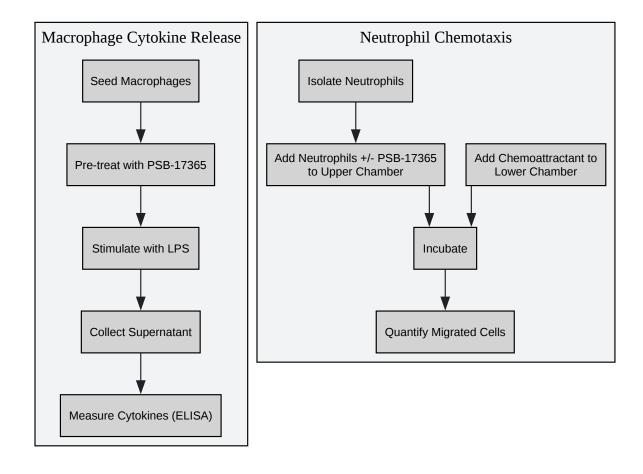
- Cells: Freshly isolated human or murine neutrophils.
- Materials:
 - Neutrophils
 - Assay medium (e.g., HBSS)
 - o PSB-17365
 - Chemoattractant (e.g., IL-8, fMLP)
 - Boyden chamber or other chemotaxis system (e.g., Transwell inserts with 3-5 μm pores)
 - Fluorescent dye for cell labeling (e.g., Calcein-AM) or a cell viability reagent for quantification.



· Protocol:

- Isolate neutrophils from whole blood.
- o (Optional) Label neutrophils with a fluorescent dye.
- Place the chemoattractant in the lower chamber of the Boyden chamber.
- Add the neutrophil suspension, with or without PSB-17365, to the upper chamber (the insert).
- Incubate for 1-2 hours at 37°C to allow for cell migration.
- Remove the insert and wipe off the non-migrated cells from the upper surface of the membrane.
- Quantify the migrated cells on the lower surface of the membrane by microscopy (if fluorescently labeled) or by lysing the cells and measuring a marker of cell number (e.g., ATP content).
- Compare the number of migrated cells in the presence and absence of **PSB-17365**.





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Figure 3: Logical Flow of Immune Cell Function Assays.

Conclusion

PSB-17365 is an invaluable pharmacological tool for investigating the role of GPR84 in immune cell modulation. Its high potency and biased agonism for the Gαi pathway allow for precise studies of GPR84-mediated signaling and its downstream functional consequences in various immune cell types. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of targeting GPR84 in inflammatory and immune-related disorders. Further in vivo studies using **PSB-17365** in relevant animal models of disease are warranted to fully elucidate the translational potential of modulating GPR84 activity.



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